Sarcosine methyl ester hydrochloride
Overview
Description
Sarcosine methyl ester hydrochloride is a chemical compound with the molecular formula CH3NHCH2COOCH3 · HCl
. It is a white to faint beige coarse powder . It has been used in laboratory settings and for the synthesis of other substances .
Synthesis Analysis
Sarcosine methyl ester hydrochloride is suitable for solution phase peptide synthesis . It can react with formic acid to produce N-formyl-N-methyl-glycine methyl ester in the presence of HCO2Na at ambient temperature .Molecular Structure Analysis
The molecular structure of Sarcosine methyl ester hydrochloride is represented by the linear formulaCH3NHCH2COOCH3 · HCl
. It has a molecular weight of 139.58 g/mol . Chemical Reactions Analysis
Sarcosine methyl ester hydrochloride can react with formic acid to produce N-formyl-N-methyl-glycine methyl ester . This reaction occurs in the presence of HCO2Na at ambient temperature .Physical And Chemical Properties Analysis
Sarcosine methyl ester hydrochloride is a white to faint beige coarse powder . It is soluble in water . It has a molecular weight of 139.58 g/mol .Scientific Research Applications
Sarcosine Methyl Ester Hydrochloride: Scientific Research Applications
Protein-Resistant Films: Sarcosine methyl ester hydrochloride is used in the creation of protein-resistant films. These films are based on N-substituted glycine derivatives and have shown resistance to the adsorption of proteins like fibrinogen and lysozyme, which is crucial in biomedical applications .
Material Science: The compound’s unique structure allows material scientists to explore the creation of novel materials with enhanced performance characteristics. This includes improvements in thermal stability, mechanical strength, or optical properties .
Chemical Synthesis: It can react with formic acid to produce N-formyl-N-methyl-glycine methyl ester, showcasing its reactivity and potential use in various synthetic pathways .
Mechanism of Action
Target of Action
Sarcosine Methyl Ester Hydrochloride, also known as Methyl 2-(Methylamino)acetate Hydrochloride, is a derivative of the amino acid sarcosine The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that it can react with formic acid to produce n-formyl-n-methyl-glycine methyl ester in the presence of hco2na at ambient temperature . This suggests that the compound may participate in biochemical reactions involving formic acid.
Biochemical Pathways
Sarcosine, from which Sarcosine Methyl Ester Hydrochloride is derived, is involved in the glycine synthesis and degradation pathways . Sarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . It is plausible that Sarcosine Methyl Ester Hydrochloride may also be involved in similar biochemical pathways.
Result of Action
Sarcosine, the parent compound, has been studied for its potential effects in the treatment of schizophrenia
Action Environment
The action of Sarcosine Methyl Ester Hydrochloride can be influenced by various environmental factors. For instance, it is hygroscopic, meaning it absorbs moisture from the environment . This property can affect the compound’s stability and efficacy. Additionally, it should be stored away from water/moisture and oxidizing agents in a cool, dry, and well-ventilated place .
properties
IUPAC Name |
methyl 2-(methylamino)acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-5-3-4(6)7-2;/h5H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZMRJBVCVYVQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5473-12-1 (Parent) | |
Record name | Sarcosine methyl ester hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5065518 | |
Record name | Methyl N-methylaminoacetate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13515-93-0 | |
Record name | Glycine, N-methyl-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13515-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sarcosine methyl ester hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-methyl-, methyl ester, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl N-methylaminoacetate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl N-methylaminoacetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.488 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SARCOSINE METHYL ESTER HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPW7YYP04F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Sarcosine Methyl Ester Hydrochloride used in the synthesis of pharmaceuticals?
A1: Sarcosine methyl ester hydrochloride serves as a versatile building block in synthesizing various pharmaceutical compounds. For example, it plays a crucial role in creating the heterocyclic core of Tenoxicam, a non-steroidal anti-inflammatory drug (NSAID). [] Instead of using the more common sarcosine methyl ester hydrochloride, researchers successfully synthesized the intermediate 4-hydroxy-2-methyl-2H-thieno-1,2-thiazine-3-carboxylate-1,1-dioxide by reacting 3-(chlorosulfonyl)-2-thiophenecarboxylate with glycine methyl ester hydrochloride, followed by condensation, cyclization, and N-methylation. [] This alternative approach highlights the adaptability of synthetic routes in pharmaceutical development.
Q2: Can Sarcosine Methyl Ester Hydrochloride be used to study molecular recognition?
A2: Yes, Sarcosine Methyl Ester Hydrochloride is a valuable tool for studying molecular recognition, specifically within the context of host-guest chemistry. Researchers investigated the binding affinity of fluorinated tetraphosphonate cavitands towards Sarcosine Methyl Ester Hydrochloride using NMR titration experiments. [] The study demonstrated that a cavitand with a fluorine atom strategically placed on the para position of a diester phosphonate phenyl substituent exhibited a measurable downfield shift in the 19F NMR resonance upon complexation with the guest molecule. [] This shift signifies the presence of cation-dipole and hydrogen bonding interactions between the P=O bridges of the cavitand and Sarcosine Methyl Ester Hydrochloride, offering valuable insights into the dynamics of molecular recognition events.
Q3: Beyond pharmaceuticals, are there other applications for Sarcosine Methyl Ester Hydrochloride?
A3: While frequently employed in pharmaceutical synthesis, Sarcosine Methyl Ester Hydrochloride's utility extends to other areas of chemistry. For instance, it's used in synthesizing [14C]-Tolrestat, a potent aldose reductase inhibitor. [] In this process, [14C]-labeled Sarcosine Methyl Ester Hydrochloride is condensed with 6-methoxy-5-trifluoromethyl-[1–14C]-naphthoic acid, then converted to a thioamide and hydrolyzed to yield the final [14C]-Tolrestat product. [] This application underscores the compound's versatility beyond drug development.
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